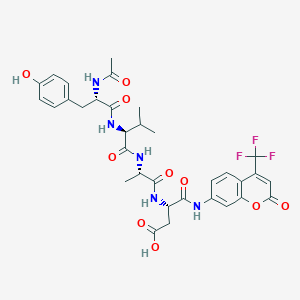

Ac-YVAD-AFC

描述

Ac-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin is a tetrapeptide obtained by formal condensation of the C-terminal carboxy group of Ac-Tyr-Val-Ala-Asp with the amino group of 7-amino-4-trifluoromethylcoumarin. It has a role as a protease inhibitor. It is a tetrapeptide, a member of acetamides, a member of coumarins and an organofluorine compound. It is functionally related to a 7-amino-4-(trifluoromethyl)coumarin.

科学研究应用

炎症小体研究

Ac-YVAD-AFC 用于炎症小体研究,以监测 caspase-1 的活性,caspase-1 是炎症小体复合物的关键组成部分。炎症小体负责激活炎症反应,通过使用 this compound,研究人员可以实时量化 caspase-1 的活性。 此应用对于理解痛风、2 型糖尿病和动脉粥样硬化等疾病的机制至关重要,这些疾病都与炎症小体的活性有关 .

神经退行性疾病研究

在神经退行性疾病的背景下,this compound 有助于检测与蛋白质病理聚集相关的 caspase-1/4 活性。 例如,在阿尔茨海默病中,caspase 裂解淀粉样前体蛋白 (APP) 是一个重要的事件,this compound 可用于研究这些裂解模式 .

细胞凋亡和细胞死亡

caspase-1 已知会诱导细胞焦亡,这是一种与细胞凋亡不同的程序性细胞死亡形式。 This compound 允许在细胞焦亡过程中测量 caspase-1 的活性,从而深入了解导致这种炎症性细胞死亡形式的细胞机制,这在癌症研究中特别相关 .

免疫应答调节

This compound 在研究 caspase-1 如何影响免疫应答方面发挥着重要作用。 由于 caspase-1 处理促炎细胞因子如 IL-1β 和 IL-18,研究人员可以使用 this compound 来评估 caspase-1 活性的调节如何影响细胞因子释放和免疫细胞活化 .

药物发现和开发

在药物发现中,this compound 用于筛选 caspase-1 抑制剂,这些抑制剂可以导致治疗炎症性疾病的新治疗剂。 该底物能够提供快速且可量化的结果,使其成为高通量筛选潜在药物的极佳工具 .

癌症研究

caspase-1 参与肿瘤生长和转移的调节。使用 this compound,研究人员可以研究 caspase-1 在癌细胞中的作用及其作为癌症治疗靶点的潜力。 此应用对于开发新的抗癌策略至关重要 .

传染病研究

This compound 有助于探索 caspase-1 在传染病中的作用。 由于许多病原体会触发炎症小体反应,因此可以使用该底物研究宿主-病原体相互作用以及 caspase-1 对免疫防御的贡献 .

细胞应激反应

最后,this compound 用于研究细胞应激反应。 caspase-1 在各种应激条件下被激活,通过使用该底物,研究人员可以深入研究在应激期间被激活并导致炎症的细胞通路 .

作用机制

Target of Action

Ac-YVAD-AFC is a fluorogenic substrate primarily targeting caspase-1 . Caspases are a family of cysteine-dependent proteases that play essential roles in various cellular processes, including apoptosis, proliferation, differentiation, and the inflammatory response .

Mode of Action

The compound interacts with its targets through a specific sequence of amino acids, YVAD, which has been shown to be a preferred cleavage site for caspase-1 and -4 . When caspase-1 or -4 cleaves this compound, it releases a fluorescent compound known as AFC (7-amino-4-trifluoromethylcoumarin) .

Biochemical Pathways

The cleavage of this compound by caspase-1 or -4 is part of the broader caspase-mediated cell death and inflammation pathways . Dysregulation of these pathways has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

The cleavage of this compound by caspase-1 or -4 results in the release of AFC . This release can be quantified by fluorescent detection, with an excitation wavelength of 400 nm and an emission wavelength of 505 nm . This fluorescence allows researchers to measure caspase activity, providing a valuable tool for studying apoptosis and inflammation.

Action Environment

It’s important to note that the compound should be stored in sealed storage, away from moisture and light, under nitrogen . This suggests that environmental conditions such as temperature, light, and humidity could potentially affect the compound’s stability and efficacy.

生化分析

Biochemical Properties

Ac-YVAD-AFC interacts with enzymes such as caspase-1 and -4 . The nature of these interactions involves the cleavage of the YVAD amino acids in the substrate, which is a preferred site for these caspases .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for caspases, which are involved in apoptosis, or programmed cell death . By serving as a substrate for these enzymes, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with caspase-1 and -4 . These enzymes cleave the YVAD amino acids in the substrate, leading to the release of AFC, which can be detected through fluorescence . This process can influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for caspases

Metabolic Pathways

This compound is involved in the caspase pathway, interacting with enzymes such as caspase-1 and -4

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKJISJKNKIJNP-DEQDFGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36F3N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

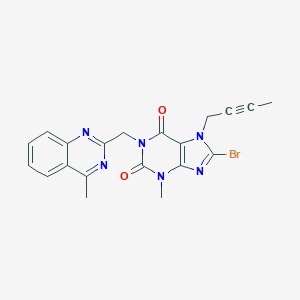

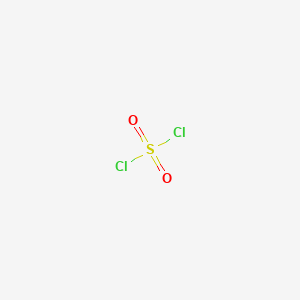

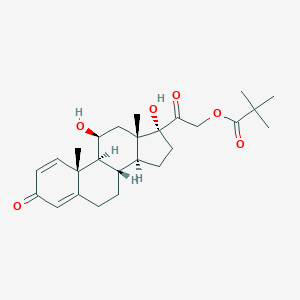

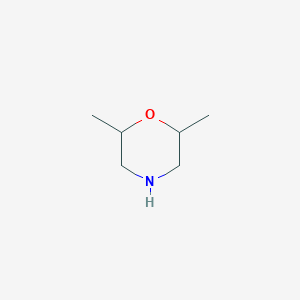

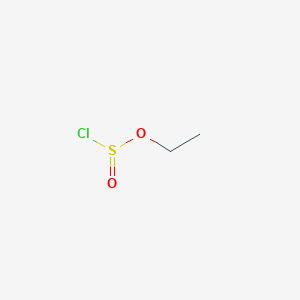

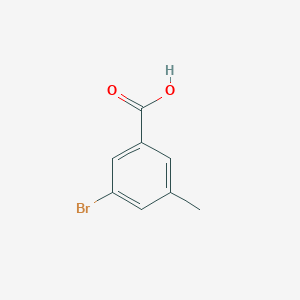

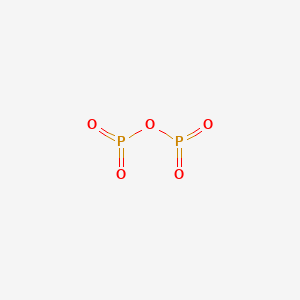

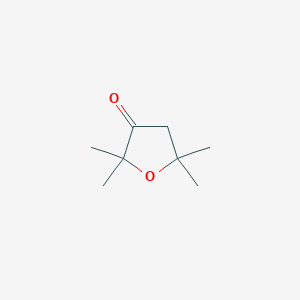

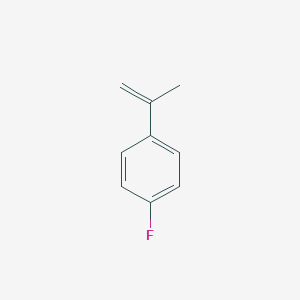

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ac-YVAD-AFC used to study the effects of stone-forming components on bladder urothelium?

A: this compound is a fluorogenic substrate for caspase-1, an enzyme involved in inflammatory processes. [, ] When caspase-1 cleaves this compound, a fluorescent signal is produced. Researchers utilized this property to investigate the effects of calcium pyrophosphate (CPPD) and monosodium urate (MSU), both stone-forming components, on bladder urothelial cells. [] By measuring the fluorescence intensity after treating cells with CPPD or MSU, researchers could quantify caspase-1 activity and thus assess the level of NLRP3 inflammasome activation, a key inflammatory pathway. This method allowed them to demonstrate that both CPPD and MSU activate the NLRP3 inflammasome in a dose-dependent manner within bladder urothelium. []

Q2: Why was this compound chosen as a marker for caspase-1 activity instead of other caspase substrates, such as Ac-DEVD-amc, which is mentioned in one of the papers as a preferred substrate for caspase-3?

A: While Ac-DEVD-amc is indeed a preferred substrate for caspase-3, the research in question specifically focuses on the activation of the NLRP3 inflammasome, a process directly mediated by caspase-1. [] Therefore, using this compound, a more specific substrate for caspase-1, ensures that the observed effects are directly related to NLRP3 inflammasome activation and not influenced by the activity of other caspases like caspase-3. [] Choosing a substrate with higher specificity for the enzyme of interest, in this case, caspase-1, ensures more accurate and reliable results in the context of this specific research question.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。